![molecular formula C10H14Ca2N2O8+2 B12330939 dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12330939.png)

dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

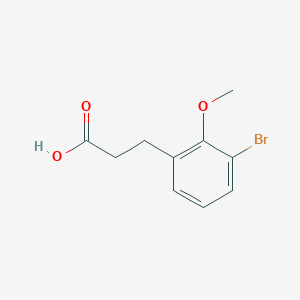

. It is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent that binds to metal ions. This compound is used in various applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium ions. The reaction typically occurs in an aqueous solution where EDTA is dissolved and then reacted with a calcium salt, such as calcium chloride. The reaction conditions include maintaining a neutral to slightly alkaline pH to ensure the complete formation of the dicalcium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where EDTA and calcium chloride are mixed under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain the pure dicalcium salt .

Chemical Reactions Analysis

Types of Reactions

Dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including transition metals and alkaline earth metals .

Common Reagents and Conditions

The common reagents used in these reactions include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH .

Major Products Formed

The major products formed from these reactions are metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment, agriculture, and medicine .

Scientific Research Applications

Dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming a stable chelate. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound of dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate, used widely as a chelating agent.

Ethylenediaminetetraacetic acid disodium salt: Another derivative of EDTA, used in similar applications but with different metal ion affinities.

Ethylenediaminetetraacetic acid manganese disodium salt hydrate: A specific metal-EDTA complex used in research and industrial applications.

Uniqueness

This compound is unique due to its specific affinity for calcium ions, making it particularly useful in applications where calcium ion sequestration is required. Its stability and solubility in water also make it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula |

C10H14Ca2N2O8+2 |

|---|---|

Molecular Weight |

370.38 g/mol |

IUPAC Name |

dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |

InChI |

InChI=1S/C10H16N2O8.2Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-2 |

InChI Key |

ACYGYJFTZSAZKR-UHFFFAOYSA-L |

Canonical SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B12330875.png)

![rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride](/img/structure/B12330906.png)

![4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B12330944.png)

![3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-](/img/structure/B12330950.png)